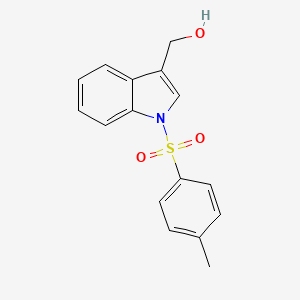

(1-tosyl-1H-indol-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYOOZRBUTQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosyl 1h Indol 3 Yl Methanol

Established Synthetic Pathways to (1-Tosyl-1H-indol-3-yl)methanol

The synthesis of this compound is primarily achieved through the reduction of its corresponding aldehyde or via other reported routes involving the manipulation of the indole (B1671886) core.

Reduction of 1-Tosyl-1H-indole-3-carbaldehyde

The most direct and widely employed method for the synthesis of this compound is the reduction of 1-tosyl-1H-indole-3-carbaldehyde. nih.govacs.org This transformation involves the conversion of the aldehyde functional group at the C3 position of the indole ring into a primary alcohol.

A variety of reducing agents can be employed for this purpose. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727) or ethanol (B145695). This reagent is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the tosyl protecting group or the indole ring.

Another reducing agent that has been successfully used is diisobutylaluminium hydride (DIBAL-H). nih.gov This reagent is particularly useful for the selective reduction of esters to alcohols, but it can also efficiently reduce aldehydes. nih.gov The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the desired product.

Other Reported Synthetic Routes to the Core Structure

Beyond the direct reduction of the aldehyde, other synthetic strategies have been reported for accessing the this compound core structure. These methods often involve the construction of the indole ring itself or the introduction of the hydroxymethyl group through alternative means.

One such approach involves a visible-light-triggered organophotoredox-catalyzed oxidation of a 3-(disubstituted methylene)-1-tosylindoline derivative. rsc.org For instance, the irradiation of 3-(diphenylmethylene)-1-tosylindoline in the presence of an organophotocatalyst like Eosin Y and a small amount of water can yield diphenylthis compound. rsc.org While this example leads to a disubstituted methanol, the underlying principle of oxidizing an exocyclic double bond to an alcohol offers a potential alternative route to the parent this compound.

Precursor Chemistry and Starting Material Considerations

The successful synthesis of this compound is heavily reliant on the availability and purity of its key precursors, primarily indole-3-carbaldehyde derivatives and the strategic use of the N-tosyl protecting group.

N-Tosyl Protection Strategies in Indole Synthesis

The protection of the indole nitrogen is a crucial step in many synthetic sequences involving indoles. The tosyl (p-toluenesulfonyl) group is a commonly employed protecting group for the indole nitrogen due to its ability to increase the acidity of the N-H proton, facilitating deprotonation and subsequent reactions. thieme-connect.denih.gov It also serves to stabilize the indole ring towards certain reaction conditions.

The N-tosylation of indole or indole-3-carbaldehyde is typically achieved by treating the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.govnih.gov Common bases used for this purpose include triethylamine (B128534) (TEA), sodium hydride (NaH), or potassium carbonate (K₂CO₃). nih.govnih.gov The choice of base and solvent can influence the efficiency of the tosylation reaction. For instance, the use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, driving the reaction to completion. nih.gov

The tosyl group is generally stable under the conditions used for the reduction of the C3-aldehyde. nih.gov However, it can be removed (deprotected) when necessary using various methods, such as treatment with strong bases like sodium hydroxide (B78521) or cesium carbonate, or under reductive conditions. thieme-connect.deresearchgate.net

Reaction Conditions and Optimization Strategies in this compound Synthesis

Optimizing reaction conditions is key to achieving high yields and purity of this compound. This involves careful consideration of the reducing agent, solvent, temperature, and reaction time.

| Parameter | Condition | Purpose/Observation | Reference |

| Reducing Agent | Sodium borohydride (NaBH₄) | Mild and selective reduction of the aldehyde. | nih.gov |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Effective for selective reduction, particularly of esters to alcohols. | nih.gov |

| Solvent for Reduction | Methanol or Ethanol | Protic solvents suitable for NaBH₄ reductions. | |

| Solvent for Tosylation | Tetrahydrofuran (B95107) (THF) | Aprotic solvent suitable for reactions with NaH. | nih.gov |

| Base for Tosylation | Sodium hydride (NaH) | Strong base for complete deprotonation of the indole nitrogen. | nih.gov |

| Base for Tosylation | Triethylamine (TEA) | Milder organic base, often used with TsCl. | nih.gov |

| Temperature | 0 °C to room temperature | Typical temperature range for NaBH₄ reductions. | |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | To monitor the progress and completion of the reaction. | nih.gov |

For the reduction of 1-tosyl-1H-indole-3-carbaldehyde, the reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of the reducing agent and minimize side reactions. The progress of the reaction is often monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

In the N-tosylation step, the choice of solvent and base is critical. Aprotic solvents like THF or DMF are often preferred when using strong bases like NaH to avoid quenching the base. The reaction temperature can be varied to control the rate of reaction.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The synthesis of this compound, typically achieved through the reduction of its precursor 1-tosyl-1H-indole-3-carbaldehyde, is highly dependent on the solvent system employed. The solvent not only facilitates the dissolution of reactants but also influences the reactivity of the reducing agent and the stability of intermediates.

Commonly used solvents in the synthesis of tosylated indole derivatives include aprotic and protic solvents. Aprotic polar solvents such as tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are frequently utilized. For instance, in the synthesis of related indole derivatives, THF has been used as a solvent for reductions involving sodium borohydride in the presence of catalysts like ferric chloride google.com. DCM is another common choice, particularly for reductions at low temperatures, such as the synthesis of the isomeric (1-tosyl-1H-indol-2-yl)methanol using diisobutylaluminium hydride (DIBAL-H) rsc.org. The use of these aprotic solvents can be advantageous in preventing unwanted side reactions with the reducing agent.

Protic solvents, especially alcohols like ethanol and methanol, are also prevalent. Ethanol, with a catalytic amount of acetic acid, is used in the synthesis of Schiff bases from 1-tosyl-1H-indole-3-carbaldehyde, demonstrating its compatibility with the tosylated indole core nih.gov. Methanol has been used as a solvent for the recrystallization and purification of related indole compounds, indicating its suitability for obtaining high-purity products google.com. For the reduction step itself, methanol or ethanol are classic solvents for reactions involving sodium borohydride, as they can protonate the intermediate alkoxide to yield the final alcohol.

The choice of solvent can also affect reaction selectivity. In reactions involving the N-tosylated indole ring, the solvent can influence the accessibility of the reaction sites. The selection is often a balance between reactant solubility and minimizing potential side reactions. For example, in syntheses involving sensitive reagents, an inert aprotic solvent like THF or DCM is often preferred over a more reactive protic solvent rsc.orgmdpi.com.

Table 1: Solvent Systems in the Synthesis and Purification of this compound and Related Compounds

| Solvent | Type | Role in Synthesis | Related Compound/Step | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Aprotic Polar | Reaction solvent for reduction | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | google.com |

| Reaction solvent for desilylation | 1-(1-Tosyl-1H-indol-3-yloxy)propan-2-ol | mdpi.com | ||

| Dichloromethane (DCM) | Aprotic Polar | Reaction solvent for reduction at low temp. | (1-tosyl-1H-indol-2-yl)methanol | rsc.org |

| Reaction solvent for silylation | 2-(1-Tosyl-1H-indol-3-yloxy)propan-1-ol | mdpi.com | ||

| Ethanol | Protic | Reaction solvent for Schiff base formation | N-tosyl indole 3-carbaldehyde derivatives | nih.gov |

| Recrystallization solvent | Thiosemicarbazone derivatives | nih.gov | ||

| Methanol | Protic | Recrystallization solvent | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | google.com |

Temperature and Stoichiometry Effects on Yield and Purity

Temperature control is a crucial factor in the synthesis of this compound, directly impacting reaction rate, product yield, and purity by minimizing the formation of byproducts. For the reduction of the precursor aldehyde, reactions are often initiated at a reduced temperature. For instance, reductions with sodium borohydride are typically started at 0 °C to moderate the initial exothermic reaction, and then gradually warmed to room temperature to ensure the reaction proceeds to completion google.com.

More sensitive reducing agents may require significantly lower temperatures. In the synthesis of the 2-yl isomer, the reduction of the corresponding ester was carried out at -78 °C using DIBAL-H rsc.org. Maintaining such a low temperature is critical for selectivity and preventing over-reduction or side reactions. After the initial reaction period, the mixture is often allowed to warm to room temperature to ensure complete conversion rsc.org. For the tosylation of the indole nitrogen, the reaction is also typically performed at 0 °C before being stirred at room temperature overnight, which helps to control the rate of reaction and improve the yield rsc.org.

The stoichiometry of the reactants is fundamental to achieving high yield and purity. In the reduction of the aldehyde, a slight excess of the reducing agent, such as sodium borohydride (e.g., 1.1–1.5 equivalents), is commonly used to drive the reaction to completion google.com. Using a large excess can lead to difficulties in quenching the reaction and purifying the product.

For the preceding step, the N-tosylation of indole-3-carbaldehyde, the stoichiometry is also key. A common procedure involves using a slight excess of tosyl chloride (e.g., 2.0 equivalents) and a base like triethylamine to ensure full conversion of the starting indole rsc.orgnih.gov. The precise control of molar ratios prevents the presence of unreacted starting materials in the final product, which can complicate purification.

Table 2: Influence of Temperature and Stoichiometry on Synthesis

| Parameter | Typical Condition | Purpose | Step/Reaction | Reference |

|---|---|---|---|---|

| Temperature | ||||

| -78 °C to Room Temp. | Control selectivity, prevent side reactions | Reduction of ester with DIBAL-H | rsc.org | |

| 0 °C to Room Temp. | Moderate initial exotherm, ensure completion | Reduction with NaBH₄ | google.com | |

| 0 °C to Room Temp. | Control reaction rate | N-tosylation of indole | rsc.org | |

| Stoichiometry | ||||

| Reducing Agent | 1.1 - 1.5 equivalents | Ensure complete conversion of aldehyde | Carbonyl Reduction | google.com |

| Tosyl Chloride | ~2.0 equivalents | Ensure complete tosylation of indole NH | N-Tosylation | rsc.org |

Isolation and Purification Techniques for Academic Research Applications

The final stage of synthesis involves the isolation and purification of this compound to a degree suitable for academic research, where high purity is essential for characterization and subsequent reactions. The primary methods reported for this compound and its close analogues are column chromatography and recrystallization. google.comrsc.orgmdpi.com

Silica (B1680970) Gel Column Chromatography: This is the most versatile and widely used purification method for tosylated indole derivatives. rsc.orgmdpi.com The crude product, after an aqueous work-up to remove inorganic salts and water-soluble impurities, is adsorbed onto silica gel. The compound is then eluted using a solvent system of appropriate polarity. A common approach is to use a gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297). For example, a gradient of 10-15% ethyl acetate in hexanes has been used to purify the tosylated precursor, ethyl 1-tosyl-1H-indole-2-carboxylate rsc.org. Similar systems, such as ethyl acetate/hexane mixtures ranging from 1:5 to 1:1, are effective for purifying related hydroxylated tosyl indoles mdpi.com. The progress of the separation is monitored by Thin Layer Chromatography (TLC) to collect the pure fractions nih.gov.

Recrystallization: For compounds that are crystalline solids, recrystallization is an effective and economical method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures. For derivatives of this compound, recrystallization from 50% ethanol or methanol has been reported to yield the target compounds with excellent purity nih.gov. In other cases, pure methanol has been used to recrystallize a related indole derivative by dissolving the crude solid in hot methanol and then cooling to 0-5 °C to induce crystallization google.com. This technique is particularly effective at removing minor impurities that may have similar retention factors in column chromatography.

The isolation process typically begins with quenching the reaction mixture, followed by extraction into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product, which is then subjected to one of the purification techniques described above. rsc.orgmdpi.com

Table 3: Common Purification Techniques and Conditions

| Technique | Stationary Phase/Solvent | Application | Reference |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Purification of crude product | rsc.orgmdpi.com |

| Eluent: Ethyl Acetate/Hexanes (gradient) | Separation from non-polar and highly polar impurities | rsc.orgmdpi.com | |

| Recrystallization | Methanol | Purification of crystalline solid | google.com |

| 50% Ethanol or Methanol | Final purification to high purity | nih.gov | |

| Extraction | Ethyl Acetate | Isolation of product from aqueous reaction mixture | rsc.orgmdpi.comrsc.org |

Chemical Reactivity and Functional Group Transformations of 1 Tosyl 1h Indol 3 Yl Methanol

Hydroxyl Group Derivatization Reactions of (1-Tosyl-1H-indol-3-yl)methanol

The primary alcohol functionality of this compound is a key site for various derivatization reactions, enabling the introduction of diverse functional groups.

Mitsunobu Reactions with Diverse Nucleophiles

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. In the case of this compound, this reaction provides a route to C-N, C-O, and C-S bond formation. For instance, the reaction of this compound with phenols using reagents like diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (B44618) (PPh3) can yield the corresponding ether products. nih.govnih.gov Research has shown that tosyl- and Boc-hydrazones can act as effective nucleophiles in Mitsunobu reactions. nih.govorganic-chemistry.org Specifically, tosyl hydrazones react cleanly with primary alcohols when co-administered to a cooled DEAD/PPh3 complex. nih.govorganic-chemistry.org This highlights the broad applicability of the Mitsunobu reaction for creating a diverse range of indole (B1671886) derivatives from this compound. tcichemicals.comscribd.com

One notable application is the synthesis of 1-substituted 3-(aryloxymethyl)-1H-indoles. While a palladium-catalyzed approach from the corresponding acetate (B1210297) is often preferred for higher yields, the Mitsunobu reaction with phenols provides a direct, albeit sometimes lower-yielding (around 50%), pathway to these ether-linked indole derivatives. nih.govmdpi.comresearchgate.net

A significant challenge in traditional Mitsunobu reactions is the separation of the desired product from byproducts like dihydro-DEAD and triphenylphosphine oxide. tcichemicals.com Newer reagents and purification techniques have been developed to address this issue. tcichemicals.com

Halogenation of the Primary Alcohol Moiety (e.g., Bromination)

The conversion of the primary alcohol in this compound to a halide, such as a bromide, transforms it into a good leaving group, facilitating subsequent nucleophilic substitution reactions. However, the direct bromination of indole-3-methanol using reagents like phosphorus tribromide (PBr3) can be challenging due to the instability of the resulting (1H-indol-3-yl)methyl bromide, which is prone to dimerization or oligomerization. nih.gov The tosyl protecting group on the indole nitrogen helps to stabilize the molecule, but care must still be taken during these transformations.

Alternative brominating agents and conditions are often employed to achieve cleaner reactions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or other specialized brominating agents can provide the desired 3-bromomethyl-1-tosyl-1H-indole. sci-hub.se This halogenated intermediate serves as a key precursor for the introduction of various nucleophiles at the 3-position of the indole ring.

Esterification and Etherification Reactions

Beyond the Mitsunobu reaction, standard esterification and etherification methods can be applied to the hydroxyl group of this compound. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or with a carboxylic acid under Fischer esterification conditions. The resulting esters are valuable intermediates themselves, particularly as substrates for palladium-catalyzed reactions.

Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. However, achieving selective O-alkylation over N-alkylation on the indole ring can be a challenge, although the presence of the tosyl group generally directs reactivity towards the hydroxyl group. For instance, the synthesis of 3-(ethoxydiphenylmethyl)-1-tosyl-1H-indole has been reported. rsc.org

Reactivity of the Indole Nucleus in this compound

The indole nucleus, activated by the N-tosyl group, also participates in a variety of important chemical transformations.

Functionalization via Palladium-Catalyzed Tsuji-Trost-Type Reactions

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis. organic-chemistry.org This methodology has been extended to the functionalization of indole derivatives. This compound can be converted to its corresponding acetate, which then serves as an excellent substrate for Tsuji-Trost-type reactions. nih.govmdpi.comresearchgate.net This approach allows for the coupling of a wide range of soft nucleophiles, including phenols and sulfinates, at the benzylic position of the indole. nih.govmdpi.comresearchgate.net

The reaction proceeds through the formation of an η³-indolylmethyl palladium complex, which then undergoes nucleophilic attack. mdpi.com A key advantage of this method is its high regioselectivity, with the nucleophile exclusively attacking the benzylic carbon and not the C2 position of the indole ring. mdpi.com This strategy has been successfully employed to synthesize various 1-substituted 3-(aryloxymethyl)-1H-indoles and 3-((arylsulfonyl)methyl)-1H-indoles in good to excellent yields. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Tsuji-Trost-Type Reactions with (1-Tosyl-1H-indol-3-yl)methyl Acetate

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenol | 1-Tosyl-3-((4-methoxyphenoxy)methyl)-1H-indole | 90 |

| Phenol | 1-Tosyl-3-(phenoxymethyl)-1H-indole | 85 |

| Sodium p-toluenesulfinate | 1-Tosyl-3-(tosylmethyl)-1H-indole | 92 |

| Sodium benzenesulfinate | 3-((Phenylsulfonyl)methyl)-1-tosyl-1H-indole | 88 |

Generation of Transient Indole Methides and Related Intermediates

Under certain conditions, particularly with a suitable leaving group at the 3-methyl position, this compound derivatives can generate highly reactive transient intermediates known as indole methides (or alkylideneindolenines). nih.govresearchgate.net These species are powerful electrophiles and can be trapped by a variety of nucleophiles. nih.govresearchgate.net

The formation of these intermediates can be promoted under acidic or basic conditions. nih.gov The N-tosyl group plays a crucial role in facilitating the formation of these reactive species by stabilizing the resulting intermediate. Once generated, the indole methide can undergo conjugate-type addition reactions with nucleophiles, leading to the formation of a wide range of 3-substituted indole derivatives. nih.gov This reactivity provides a powerful tool for the construction of complex indole-containing molecules. utexas.edu

Nucleophilic Addition Reactions Involving the Indole Scaffold

This compound and its activated derivatives, such as the corresponding acetate, serve as key precursors for the C3-functionalization of the indole nucleus. These compounds readily react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The typical reaction pathway involves the transformation of the 3-methanol group into a better leaving group (e.g., acetate), which then facilitates nucleophilic attack at the exocyclic methylene (B1212753) carbon.

Research has demonstrated that (1-tosyl-1H-indol-3-yl)methyl acetate undergoes efficient palladium-catalyzed Tsuji-Trost type reactions with soft O- and S-nucleophiles. mdpi.comnih.gov Phenols and aryl sulfinates have been successfully employed to generate 3-(aryloxymethyl)indoles and 3-((arylsulfonyl)methyl)indoles, respectively. mdpi.comnih.gov These reactions generally proceed in high yields and exhibit excellent regioselectivity, with substitution occurring exclusively at the benzylic position. nih.gov

Similarly, nitrogen nucleophiles, including secondary amines, can be used to synthesize N-Tosyl-gramine analogs. ru.nl These reactions are often carried out at elevated temperatures in the presence of a base like cesium carbonate (Cs₂CO₃). ru.nl The scope extends to carbon nucleophiles as well. For instance, active methylene compounds such as diethyl malonate and malononitrile (B47326) can attack the benzylic position, facilitated by the elimination of the tosyl group under basic conditions, to yield various C3-functionalized indole derivatives. rsc.org

The following table summarizes representative nucleophilic substitution reactions using derivatives of this compound.

Table 1: Nucleophilic Substitution Reactions with (1-Tosyl-1H-indol-3-yl)methyl Acetate

| Nucleophile | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | [Pd(η³-C₃H₅)Cl]₂/XPhos, K₂CO₃ | 3-((4-Methoxyphenoxy)methyl)-1-tosyl-1H-indole | 95% | mdpi.com |

| Methyl 3-hydroxybenzoate | [Pd(η³-C₃H₅)Cl]₂/XPhos, K₂CO₃ | Methyl 3-((1-tosyl-1H-indol-3-yl)methoxy)benzoate | 83% | mdpi.com |

| Sodium p-toluenesulfinate | [Pd(η³-C₃H₅)Cl]₂/XPhos, K₂CO₃ | 1-Tosyl-3-((p-tolylsulfonyl)methyl)-1H-indole | 85% | mdpi.com |

| Piperidine | Cs₂CO₃, DMSO | 1-Tosyl-3-(piperidin-1-ylmethyl)-1H-indole | 92% | ru.nl |

| Diethyl Malonate | NaH, DMF | Diethyl 2-((1-tosyl-1H-indol-3-yl)methyl)malonate | 73-76% | rsc.org |

Investigations into Reaction Mechanisms Involving this compound

Understanding the mechanistic underpinnings of reactions involving this compound is critical for optimizing reaction conditions and expanding their synthetic utility.

Proposed Mechanistic Pathways for Key Transformations

Two primary mechanistic pathways are proposed for the reactions of activated this compound derivatives with nucleophiles.

Formation of Alkylideneindolenine Intermediates: Under basic or acidic conditions, the elimination of a suitable leaving group (like acetate from the corresponding ester) from the 3-position generates a highly reactive and unstable alkylideneindolenine intermediate (also referred to as an indole methide). ru.nlresearchgate.net This intermediate behaves as an α,β-unsaturated iminium/imine species. Nucleophiles then attack this electrophilic species in a conjugate or Michael-type addition fashion to yield the 3-substituted indole product. mdpi.comnih.govru.nl This pathway is particularly relevant for reactions under metal-free conditions. ru.nl

Palladium-Catalyzed Tsuji-Trost-Type Mechanism: In palladium-catalyzed reactions, the mechanism involves the formation of a π-(η³-indolyl)–palladium electrophilic intermediate. mdpi.comnih.govunivaq.it The palladium catalyst coordinates to the double bond of the indole ring system after oxidative addition into the carbon-leaving group bond of the (1-tosyl-1H-indol-3-yl)methyl acetate. This creates a reactive intermediate that is then attacked by a soft nucleophile, leading to the substitution product and regeneration of the palladium(0) catalyst. mdpi.comnih.gov Quantum chemical calculations have been used to support the feasibility of these palladium-catalyzed pathways and to explain the observed regioselectivity. univaq.itnih.gov

A distinct mechanism is proposed for the formation of diphenylthis compound itself from 3-(diphenylmethylene)-1-tosylindoline via visible-light photoredox catalysis. This pathway is believed to proceed through a single electron transfer (SET) to form an iminium ion-radical intermediate, which then undergoes isomerization and nucleophilic addition of water to form the final carbinol product. rsc.org

Role of the Tosyl Protecting Group in Directing Reactivity

The N-tosyl group is not merely a passive protecting group for the indole nitrogen; it plays a multifaceted role in modulating the reactivity of the entire molecule.

Activation and Electron-Withdrawing Effect: The tosyl group is strongly electron-withdrawing, which decreases the electron density of the indole ring system. This deactivation is crucial for preventing undesired side reactions, such as dimerization or oligomerization, that can occur with electron-rich unprotected indoles. researchgate.net This effect enhances the electrophilicity of the C3-position and the adjacent benzylic carbon, making them more susceptible to nucleophilic attack. nih.govmdpi.com

Preventing N-Substitution and Improving Selectivity: In the absence of an N-protecting group, indole-3-carbinol (B1674136) can undergo competitive N-alkylation or N-acylation reactions. The tosyl group blocks the nitrogen atom, ensuring that functionalization occurs selectively at the C3-position. nih.govru.nl The use of (1-tosyl-1H-indol-3-yl)methyl acetate, for instance, circumvents the low selectivity observed in the N/O acetylation of unprotected indole-3-carbinol. nih.govru.nl

Facilitating Leaving Group Departure: The tosyl group's electron-withdrawing nature assists in stabilizing the negative charge that develops during the elimination of a leaving group from the benzylic position, thereby facilitating the formation of the critical alkylideneindolenine intermediate. rsc.orgresearchgate.net

Modulating Catalyst and Ligand Effects: In palladium-catalyzed reactions, the nature of the N-protecting group can influence the selectivity of the transformation. Studies on related N-protected indolylmethyl acetates have shown that the choice between a tosyl or a benzyl (B1604629) group can direct the regiochemical outcome of nucleophilic attack, for example, by influencing whether the attack occurs at the C1' or C3 position of the indole system. univaq.itnih.gov

Computational and Theoretical Investigations of 1 Tosyl 1h Indol 3 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for (1-Tosyl-1H-indol-3-yl)methanol

Quantum chemical calculations are fundamental to exploring the intrinsic properties of this compound at the electronic level. These methods model the molecule's electron distribution to predict its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net DFT studies on N-tosyl-indole derivatives have been employed to analyze their structural, stability, and electronic features. researchgate.net Such calculations typically involve optimizing the molecular geometry to find the minimum energy structure and then computing various electronic properties. aps.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For a series of N-tosyl-indole based thiosemicarbazones, DFT calculations were used to determine these frontier molecular orbitals and map the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand molecular stability, which can be attributed to large stabilization energy values from electronic interactions. acs.org

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Indole (B1671886) Derivatives Note: This data is illustrative of the types of results obtained from DFT calculations on related systems, as direct data for this compound is not available in the cited literature.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| N-Tosyl-Indole Thiosemicarbazone Derivative | -6.21 | -2.03 | 4.18 | nih.gov |

| Indolyl-1,3,4-thiadiazole Derivative | -5.89 | -1.47 | 4.42 | researchgate.net |

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to rotation around its single bonds, particularly the bond connecting the sulfur atom of the tosyl group to the indole nitrogen. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

X-ray crystallography studies on related molecules, such as 3-methyl-1-tosyl-1H-indole-2-carbaldehyde, reveal that the benzene (B151609) ring of the tosyl group is oriented nearly perpendicular to the indole ring system, with observed interplanar angles of approximately 82°. iucr.org This perpendicular arrangement is a key conformational feature. In another crystalline structure, (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile, the dihedral angle between the indole moiety and the phenyl ring of the sulfonyl group was found to be 89.95°. researchgate.net Computational methods can be used to generate a potential energy landscape by systematically rotating the key bonds and calculating the energy of each resulting conformation. This landscape helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Interactions and Reactivity Prediction

Theoretical methods are invaluable for predicting how this compound and its derivatives will interact with other reagents and for forecasting their reactivity in chemical transformations.

Computational studies can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and the high-energy transition states that connect them. univaq.it This provides deep mechanistic insights that complement experimental findings. For instance, in the palladium-catalyzed reactions of N-protected indolylmethyl acetates, quantum chemical calculations were performed to understand the different potential reaction pathways. univaq.itacs.org These studies supported the proposed formation of a plausible η³-indolyl-palladium intermediate. univaq.itnih.gov

DFT methods have also been used to investigate the mechanisms of cycloaddition reactions involving 1-tosyl-3-substituted indoles. researchgate.net By calculating the activation energies for different pathways, such as a concerted cycloaddition versus a stepwise Mukaiyama aldol (B89426) reaction, researchers can predict which mechanism is more favorable under specific conditions. researchgate.net

When a reaction can yield multiple isomers, computational chemistry can predict which product is likely to be favored. This is particularly important for understanding regioselectivity and stereoselectivity. In the palladium-catalyzed reaction of (1-tosyl-1H-indol-2-yl)methyl acetate (B1210297) with soft carbon pronucleophiles, an unexpected nucleophilic attack at the C3 position of the indole ring was observed in addition to the expected attack at the C1' (exocyclic methylene) position. univaq.itnih.gov

Computational studies were crucial in explaining this outcome. acs.org The calculations demonstrated that the selectivity between the C1' and C3 positions is influenced by factors such as the choice of ligand on the palladium catalyst. univaq.itacs.org For example, the use of different phosphine (B1218219) ligands (like dppf or XantPhos) in the reaction system led to different ratios of C1' to C3 substituted products, a result that could be rationalized through theoretical modeling of the reaction intermediates and transition states. researchgate.net

Table 2: Ligand Effect on Regioselectivity in a Palladium-Catalyzed Reaction of a Tosyl-Indole Derivative Data from a study on (1-tosyl-1H-indol-2-yl)methyl acetate, illustrating the principle of computational reactivity prediction.

| Ligand | Solvent | Overall Yield (%) | C1'/C3 Product Ratio | Source |

|---|---|---|---|---|

| dppf | DMSO | 98 | 46/54 | researchgate.net |

| dppe | DMSO | 65 | 67/33 | researchgate.net |

| XantPhos | DMSO | 100 | 21/79 | researchgate.net |

| DavePhos | DMSO | 99 | 24/76 | researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Reactivity Profiles

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity or chemical reactivity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR investigations. nih.gov These models seek to find a mathematical correlation between a set of calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and the observed activity.

A prominent example involves a series of N-tosyl-indole hybrid thiosemicarbazones designed as tyrosinase inhibitors, which were derived from 1-tosyl-1H-indole-3-carbaldehyde. nih.govresearchgate.net In this study, the presence of the tosyl group at the N-position of the indole was found to significantly enhance the inhibitory potential compared to unsubstituted indole thiosemicarbazones. nih.govresearchgate.net The SAR analysis, supported by computational docking and QSAR, revealed that substitutions on other parts of the molecule also played a critical role. nih.gov For instance, derivatives with a nitrophenyl group showed the highest activity, while those with a cyclohexyl group were the least potent, suggesting that aromaticity is favorable for the molecule's interaction with the enzyme's active site. nih.gov

Computational techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Shape Indices Analysis) are often used to build 3D-QSAR models. nih.gov These models can explain biological activity in terms of steric and electronic fields and are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov

Table 3: SAR Data for N-Tosyl-Indole Thiosemicarbazone Derivatives as Tyrosinase Inhibitors

| Compound ID | Key Structural Feature (R-group) | IC₅₀ (µM) | Source |

|---|---|---|---|

| Kojic Acid (Reference) | - | 18.30 ± 0.41 | researchgate.net |

| 5r | 3-Nitrophenyl | 6.40 ± 0.21 | nih.govresearchgate.net |

| 5q | 4-Nitrophenyl | 7.26 ± 0.18 | nih.govresearchgate.net |

| 5i | 4-Chlorophenyl | 9.50 ± 0.26 | nih.gov |

| 5c | 4-Chlorobenzyl | 11.52 ± 0.36 | nih.gov |

| 5h | Phenyl | 42.17 ± 0.76 | nih.gov |

| 5e | Cyclohexyl | 61.84 ± 1.47 | nih.gov |

Future Research Directions and Unexplored Avenues for 1 Tosyl 1h Indol 3 Yl Methanol

Development of More Efficient and Sustainable Synthetic Approaches

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research on (1-Tosyl-1H-indol-3-yl)methanol should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign. A key area for investigation will be the exploration of catalytic systems that can replace traditional stoichiometric reagents. For instance, the use of heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, thereby reducing waste and cost.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. | Development of novel solid-supported catalysts with high activity and selectivity. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced reaction time, minimized waste generation. | Design of cascade reaction sequences that seamlessly form the target molecule. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Investigation of reaction kinetics and solubility in water, ionic liquids, or deep eutectic solvents. |

| Flow Chemistry | Enhanced reaction control, improved safety, potential for automation. | Optimization of reaction parameters in continuous flow reactors for scalable synthesis. |

| Table 1: Potential Sustainable Synthetic Strategies for this compound |

Advanced Spectroscopic Analysis and Structural Elucidation for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes. The application of advanced spectroscopic techniques will be instrumental in achieving this goal. For example, in-situ monitoring of reactions using techniques such as ReactIR or process NMR could provide real-time kinetic data and help to identify transient intermediates, thereby offering a more complete picture of the reaction pathway.

Moreover, advanced two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for the unambiguous structural elucidation of novel derivatives of this compound. In cases where crystalline materials can be obtained, single-crystal X-ray diffraction will continue to provide the definitive three-dimensional structure, offering invaluable insights into the molecule's conformation and intermolecular interactions. A summary of advanced spectroscopic techniques and their potential applications is provided in Table 2.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ IR/NMR | Real-time reaction kinetics, identification of intermediates. | Mechanistic studies of synthetic routes and derivatization reactions. |

| 2D NMR (HSQC, HMBC) | Unambiguous structural confirmation of complex derivatives. | Characterization of novel compounds derived from this compound. |

| Single-Crystal X-ray Diffraction | Definitive 3D structure, conformational analysis, intermolecular interactions. | Solid-state characterization and understanding of crystal packing forces. |

| Mass Spectrometry (e.g., HRMS) | Precise molecular weight determination and fragmentation patterns. | Confirmation of product identity and elucidation of reaction byproducts. |

| Table 2: Advanced Spectroscopic Techniques for the Study of this compound |

Expansion of Chemical Transformations and Novel Derivatization Strategies

The synthetic utility of this compound can be significantly expanded by exploring novel chemical transformations and derivatization strategies. The hydroxyl group at the 3-position serves as a versatile handle for a wide range of chemical modifications. Future research should focus on the development of new methodologies to convert this hydroxyl group into other valuable functional groups, such as halides, amines, or azides, which can then serve as precursors for further synthetic elaborations.

Furthermore, the indole (B1671886) nucleus itself offers multiple sites for functionalization. The development of regioselective C-H activation and functionalization methods would open up new avenues for creating a diverse library of substituted indole derivatives. The exploration of cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, involving the indole core could lead to the synthesis of complex polycyclic structures with potential biological activity. A list of potential derivatization strategies is outlined in Table 3.

| Derivatization Strategy | Target Functional Group/Scaffold | Potential Synthetic Utility |

| Nucleophilic Substitution | Halides, amines, azides, ethers, esters. | Introduction of diverse functional groups for further modification. |

| C-H Functionalization | Aryl, alkyl, or other functional groups at various positions of the indole ring. | Direct and efficient synthesis of complex indole derivatives. |

| Cycloaddition Reactions | Polycyclic and heterocyclic scaffolds. | Construction of novel molecular architectures with potential biological applications. |

| Metal-Catalyzed Cross-Coupling | Biaryl or vinyl-substituted indoles. | Formation of carbon-carbon bonds to create extended conjugated systems. |

| Table 3: Potential Derivatization Strategies for this compound |

Exploration of New Academic Applications in Diverse Fields of Synthetic Chemistry

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to find new applications in various fields of synthetic chemistry. For instance, the unique electronic and structural properties of the tosyl-protected indole moiety could be exploited in the design of novel ligands for catalysis or as building blocks for functional materials.

In the realm of medicinal chemistry, the indole scaffold is a well-established pharmacophore. The systematic synthesis and biological evaluation of a library of derivatives of this compound could lead to the discovery of new therapeutic agents with a range of biological activities. Furthermore, the incorporation of this moiety into larger, more complex natural product-like scaffolds could provide access to new chemical space for drug discovery. The potential for this compound to serve as a molecular probe or sensor for specific biological targets or chemical species also warrants investigation. A summary of potential new academic applications is presented in Table 4.

| Field of Application | Potential Role of this compound Derivatives | Research Objective |

| Medicinal Chemistry | Scaffolds for the development of novel therapeutic agents. | Discovery of new bioactive compounds for various disease targets. |

| Materials Science | Building blocks for functional organic materials. | Synthesis of novel materials with interesting photophysical or electronic properties. |

| Catalysis | Ligands for transition metal catalysts. | Development of new catalytic systems with enhanced activity and selectivity. |

| Chemical Biology | Molecular probes or sensors. | Design of tools for studying biological processes or detecting specific analytes. |

| Table 4: Potential New Academic Applications for this compound and its Derivatives |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Conditions () | Conditions () |

|---|---|---|

| Tosylation | NaOH, DMF, 0°C → RT | Phase-transfer catalysis |

| Reduction | NaBH₄, MeOH, 0°C | NaBH₄, THF, reflux |

| Yield | 72% | 95% |

Q. Table 2: Catalytic Reaction Optimization

| Catalyst | Solvent System | Temp (°C) | Yield () |

|---|---|---|---|

| CuI (20 mol%) | DMF/MeCN | 70 | 61% |

| AuCl₃ (5 mol%) | Toluene | 110 | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.